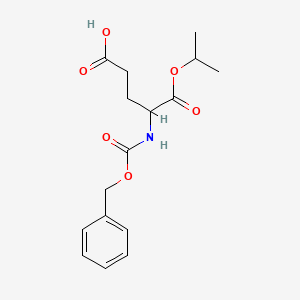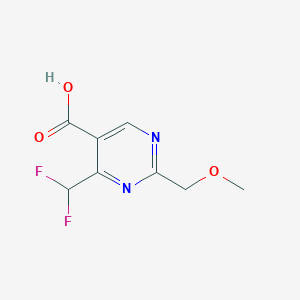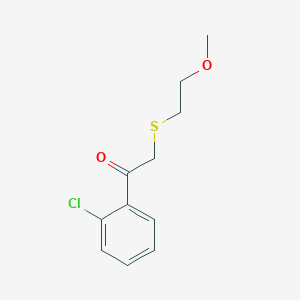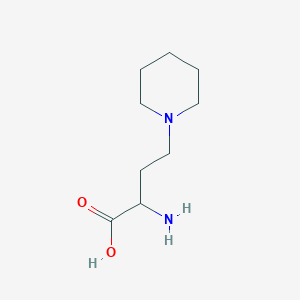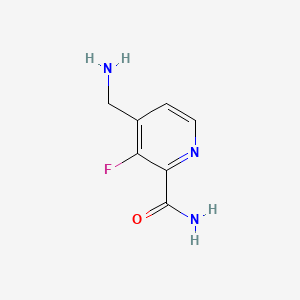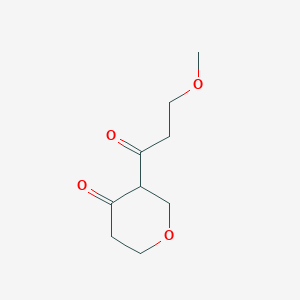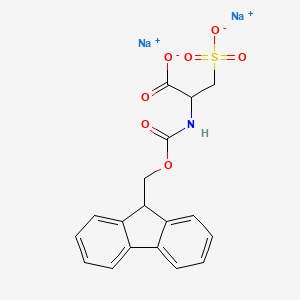
disodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate is a chemical compound with the molecular formula C18H15NNa2O7S2. It is known for its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a sulfonate group, and a propanoate backbone. This compound is often used in various scientific research applications due to its distinctive chemical properties.
準備方法
The synthesis of disodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate typically involves multiple steps. The process begins with the preparation of the fluorenylmethoxycarbonyl (Fmoc) group, which is then attached to the amino group of the propanoate backbone. The sulfonate group is introduced through a sulfonation reaction. The final product is obtained by neutralizing the compound with sodium hydroxide to form the disodium salt.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography.
化学反応の分析
Disodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.
Substitution: The Fmoc group can be removed through a base-catalyzed reaction, allowing for further functionalization of the amino group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like piperidine for Fmoc removal. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Disodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate has a wide range of scientific research applications:
Chemistry: It is used as a protecting group in peptide synthesis, allowing for selective deprotection and functionalization of amino acids.
Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms due to its ability to form stable complexes with biological molecules.
Medicine: It is investigated for its potential use in drug delivery systems and as a diagnostic tool in imaging techniques.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of disodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate involves its interaction with specific molecular targets. The Fmoc group allows for selective binding to amino groups in proteins and peptides, facilitating the study of protein structure and function. The sulfonate group enhances the compound’s solubility and stability, making it suitable for various applications.
類似化合物との比較
Disodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate can be compared to other similar compounds, such as:
Disodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfopropanoate: Similar structure but with different functional groups.
Disodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatobutanoate: Similar structure but with a different backbone length.
Disodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopentanoate: Similar structure but with a different backbone length.
The uniqueness of this compound lies in its specific combination of functional groups and backbone length, which confer distinct chemical properties and applications.
特性
分子式 |
C18H15NNa2O7S |
|---|---|
分子量 |
435.4 g/mol |
IUPAC名 |
disodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate |
InChI |
InChI=1S/C18H17NO7S.2Na/c20-17(21)16(10-27(23,24)25)19-18(22)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;;/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H,23,24,25);;/q;2*+1/p-2 |
InChIキー |
YVJDMFNWKCNZAT-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



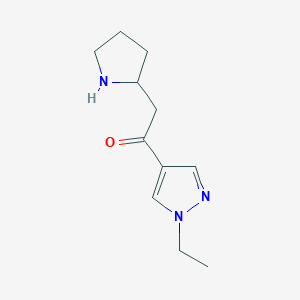
![4-Chloro-3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13637857.png)


